molecular formula C11H13FN2O B13362097 7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one

7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13362097
M. Wt: 208.23 g/mol
InChI Key: PDIZURHRURYPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis often begins with a fluorinated aromatic compound.

    Cyclization: Formation of the quinoline ring through cyclization reactions.

    Substitution: Introduction of the methyl and methylamino groups via substitution reactions.

    Reduction: Reduction of intermediate compounds to achieve the desired dihydroquinoline structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.

    Reduction: Reduction reactions can further modify the dihydroquinoline structure.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active compound.

    Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Chemistry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug with a quinoline structure.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.

Uniqueness

7-Fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern and fluorination, which may impart distinct biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

7-fluoro-1-methyl-4-(methylamino)-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C11H13FN2O/c1-13-9-6-11(15)14(2)10-5-7(12)3-4-8(9)10/h3-5,9,13H,6H2,1-2H3

InChI Key

PDIZURHRURYPDU-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(=O)N(C2=C1C=CC(=C2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.